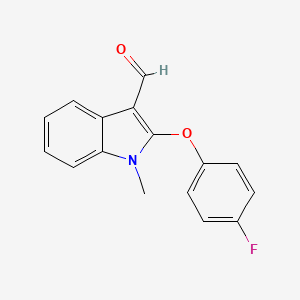

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the indole ring, which imparts unique chemical and physical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenol can react with a suitable leaving group on the indole ring in the presence of a base.

Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid

Reduction: 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for their therapeutic effects against neurological and inflammatory diseases. For instance, compounds derived from indole structures have shown promise as inhibitors of enzymes involved in cancer progression, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is a target in pancreatic cancer treatments .

Case Study: Inhibitory Effects on NQO1

Research has demonstrated that indolequinones, closely related to 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, can act as mechanism-based inhibitors of NQO1. In vitro studies showed that these compounds inhibited cell growth in human pancreatic tumor cells (MIA PaCa-2) at low concentrations (IC50 values below 650 nM), indicating their potential for further development as anticancer agents .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules. It facilitates the formation of various heterocyclic compounds and natural products through C–C and C–N coupling reactions. The versatility of this compound allows chemists to explore diverse synthetic pathways leading to biologically active derivatives .

Synthesis Examples

The compound can be synthesized using various methods, including Vilsmeier-Haack reactions, which enable the introduction of aldehyde functionalities into indole structures. Such synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research applications .

Material Science

Organic Electronics

Recent studies have explored the potential applications of this compound in material science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with indole backbones exhibit favorable charge transport characteristics, essential for efficient device performance.

Case Study: OLED Development

In a study focused on OLEDs, derivatives of indole were synthesized and characterized for their photophysical properties. The results indicated that these compounds could serve as effective emitters in OLED devices, contributing to advancements in organic electronics technology .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitors of NQO1; effective against MIA PaCa-2 cells |

| Organic Synthesis | Intermediate for complex molecules | Facilitates C–C and C–N coupling reactions |

| Material Science | Organic electronics (OLEDs, OPVs) | Favorable charge transport properties; potential emitters |

作用機序

The mechanism of action of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its indole and fluorophenoxy moieties. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to exert neuroprotective effects.

類似化合物との比較

Similar Compounds

- 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

- 2-(4-bromophenoxy)-1-methyl-1H-indole-3-carbaldehyde

- 2-(4-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde imparts unique electronic and steric properties compared to its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug design and development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

生物活性

2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₆H₁₂FNO₂ and a molecular weight of approximately 269.27 g/mol. It features an indole structure, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in oncology and infectious disease treatment due to its unique structural characteristics.

Chemical Structure and Properties

The compound consists of an indole core substituted with a 4-fluorophenoxy group and an aldehyde functional group. The presence of these substituents enhances its chemical reactivity and biological activity. The melting point ranges from 139 to 141 °C, with a predicted boiling point around 413 °C, indicating its stability under various conditions.

Anticancer Properties

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that related indole compounds exhibit cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant antiproliferative activity .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 193.93 |

| Compound B | MCF-7 | 208.58 |

| Compound C | HT-29 | 238.14 |

Antimicrobial Activity

The indole scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves the inhibition of bacterial growth through disruption of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | <100 |

| Compound E | S. aureus | <100 |

| Compound F | K. pneumoniae | <100 |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that the compound may interact with specific cellular targets involved in apoptosis and metabolic regulation.

Interaction Studies

Interaction studies involving this compound highlight its potential to bind to key proteins involved in cancer cell metabolism, such as monocarboxylate transporters (MCTs), which are critical for maintaining the energy balance in cancer cells . Inhibition of MCTs can lead to reduced lactate influx and subsequently impair cancer cell viability.

Case Studies

Recent investigations into the biological activities of related indole derivatives have provided insights into their therapeutic potential:

- Antitumor Activity : A study on a series of indole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, reinforcing the potential of indole-based compounds in cancer therapy .

- Antimicrobial Resistance : Research on indole derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the indole core can enhance antimicrobial activity while overcoming resistance mechanisms .

特性

IUPAC Name |

2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGZWWUCCMVYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。